molecular formula C12H10O3 B181953 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 21260-41-3

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B181953
CAS RN: 21260-41-3
M. Wt: 202.21 g/mol
InChI Key: HLHZQJPJPNQANY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its bonds, its stereochemistry, and any functional groups it contains.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties. These can include its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Neurological and Tranquilizing Properties : Modified Mannich bases of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one derivatives have been found to possess tranquilizing and neuroleptic properties, suggesting potential applications in treating neurological disorders (Garazd et al., 2003).

  • Antimicrobial Activity : Chromene derivatives, including those related to 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, have shown significant antimicrobial activities against various bacterial and fungal species, indicating potential use in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).

  • Steroid Sulfatase Inhibition : Several studies have focused on the synthesis of bicoumarin and coumarin derivatives, including 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, as inhibitors of steroid sulfatase enzyme. These compounds show potential in the treatment of hormone-dependent breast cancer (Demkowicz et al., 2015); (Kozak et al., 2014).

  • Antioxidant and Antimicrobial Properties : Certain hydroxy-3-pyrazolyl-4H-chromen-4-ones and their derivatives have shown promising antimicrobial and antioxidant activities, expanding their potential applications in pharmaceuticals (Hatzade et al., 2008).

  • Antihyperlipidemic Agent : A derivative of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been investigated for its effects on atherogenic index and gene expressions related to lipid metabolism in hyperlipidemic rats, indicating potential use as an antihyperlipidemic agent (Prasetyastuti et al., 2021).

  • Synthesis of Warfarin and Analogs : The compound has been utilized in the synthesis of Warfarin and its analogs, important anticoagulant medications, indicating its role in the development of therapeutic agents (Alonzi et al., 2014).

  • Anticancer Drug Leads : Chromene derivatives have been explored for their potential as leads in developing new anticancer drugs, with studies focusing on their interactions with DNA and potential biological activity (Santana et al., 2020).

  • Colorimetric Detection of Thiols : A chromene derivative has been developed as a colorimetric probe for detecting thiols, which could have applications in chemical and biological sensing (Huo et al., 2009).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-7-4-5-9-8-2-1-3-10(8)12(14)15-11(9)6-7/h4-6,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHZQJPJPNQANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415794
Record name 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS RN

21260-41-3
Record name 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Chen, Y Lan, S Wang, H Zhang, X Xu, X Liu… - European journal of …, 2014 - Elsevier
In this paper, we report the synthesis of novel, potential antipsychotic coumarin derivatives combining potent dopamine D 2 , D 3 and serotonin 5-HT 1A , 5-HT 2A receptors properties. …
Number of citations: 38 www.sciencedirect.com
D Qin, J Dong - Molecules, 2023 - mdpi.com
Continuously growing demand for natural products with pharmacological activities has promoted the development of microbial transformation techniques, thereby facilitating the efficient …
Number of citations: 3 www.mdpi.com

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